An In-depth Technical Guide to 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate: A Key Component in Advanced Drug Delivery Systems
An In-depth Technical Guide to 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate: A Key Component in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of nucleic acid therapeutics, the development of safe and effective delivery vehicles is paramount. Among the most promising of these are lipid nanoparticles (LNPs), which have demonstrated remarkable success in protecting and delivering delicate payloads such as messenger RNA (mRNA) to target cells.[1][2] At the heart of these LNPs are ionizable amino lipids, a class of molecules critical to the encapsulation, stability, and intracellular release of the therapeutic cargo. This guide provides a comprehensive technical overview of a specific amino lipid, 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, a compound of significant interest for the formulation of next-generation drug delivery systems.
Core Compound Identification
The subject of this guide is the amino lipid with the chemical name 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.
| Identifier | Value | Source |
| CAS Number | 2644752-88-3 | BroadPharm[3] |
| Molecular Formula | C26H53NO3 | BroadPharm[3] |
| Molecular Weight | 427.7 g/mol | BroadPharm[3] |
Physicochemical Properties and Structure-Activity Relationship
The molecular architecture of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is meticulously designed to fulfill the demanding requirements of an effective LNP component. Its structure comprises three key functional domains: a hydrophilic amino headgroup, a biodegradable ester linkage, and a branched lipid tail.
Structural Breakdown and Functional Significance
Caption: Key functional domains of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.
The ionizable amino headgroup is the cornerstone of its function. At a low pH, such as during LNP formulation, the amine nitrogen becomes protonated, facilitating the electrostatic complexation with the negatively charged phosphate backbone of nucleic acids like mRNA.[4][5] As the LNP encounters the neutral physiological pH of the bloodstream, the amino group becomes less charged, contributing to a more stable and less toxic particle.[6]
The terminal hydroxyl group offers an additional point of interaction, potentially forming hydrogen bonds with the mRNA, which can contribute to improved LNP stability and in vivo expression.[4] This feature is a key differentiator in the rational design of novel amino lipids.
The ester linkage is a critical design element for biodegradability. Once the LNP has delivered its payload into the cell, endogenous esterases can cleave this bond, breaking down the lipid into smaller, more easily cleared components. This rapid metabolism is crucial for minimizing potential toxicity associated with lipid accumulation, a significant concern for therapies requiring chronic dosing.[1][6]
The branched 2-hexyldecanoate tail provides the necessary hydrophobicity to drive the self-assembly of the lipid nanoparticle and form a stable lipid core. The branching of the lipid tail can influence the fluidity and packing of the LNP, which in turn can affect its stability and fusogenicity with endosomal membranes.
Role in Lipid Nanoparticle (LNP) Formulation and Mechanism of Action
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is a key functional component in multi-component LNPs, which typically also include a PEGylated lipid, a helper phospholipid, and cholesterol.[2]
LNP Assembly and Payload Encapsulation
The formation of LNPs is a rapid and dynamic process, often achieved through microfluidic mixing. An acidic aqueous phase containing the mRNA is rapidly mixed with an ethanol phase containing the lipids. The low pH ensures the protonation of the amino lipid, driving the electrostatic association with the mRNA and initiating the self-assembly of the nanoparticle core.
Caption: Workflow of LNP formulation and intracellular delivery.
Intracellular Delivery and Endosomal Escape
Once administered, the LNPs circulate in the bloodstream and are taken up by target cells via endocytosis. The acidic environment of the endosome is the trigger for the final and most critical step: endosomal escape.[1][6] The low pH within the endosome leads to the protonation of the amino lipid, causing a disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm, where it can be translated into the therapeutic protein.
Comparative Analysis with ALC-0315
A notable structural analog to the topic compound is ALC-0315, a well-established ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[6][7]
| Feature | 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate | ALC-0315 |
| CAS Number | 2644752-88-3[3] | 2036272-55-4[7][8][9] |
| Molecular Formula | C26H53NO3[3] | C48H95NO5[8][9] |
| Molecular Weight | 427.7 g/mol [3] | 766.27 g/mol [8][10] |
| Structure | Single lipid tail | Two lipid tails[7] |
| Headgroup | 4-Hydroxybutylamino | (4-Hydroxybutyl)azanediyl[7][9] |
While both lipids share the 4-hydroxybutylamino headgroup, the most significant difference lies in the number of lipid tails. ALC-0315 possesses two hexyldecanoate tails, which influences its overall hydrophobicity and molecular geometry.[7] The single-tailed structure of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate may lead to different packing parameters within the LNP, potentially affecting particle stability, fusogenicity, and in vivo performance. Further research is needed to fully elucidate the structure-activity relationships between these and other novel amino lipids.
Synthesis and Characterization
A plausible synthetic route would involve the esterification of 2-hexyldecanoic acid with a protected amino alcohol, followed by deprotection and subsequent alkylation with a hydroxybutyl-containing moiety.[11][12]
General Synthetic Approach
Caption: A potential synthetic pathway for the target amino lipid.
Essential Characterization Techniques
The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion and Future Perspectives
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate represents a promising ionizable amino lipid for the development of advanced LNP-based drug delivery systems. Its carefully designed structure, incorporating an ionizable amino headgroup, a terminal hydroxyl group for potential hydrogen bonding, a biodegradable ester linkage, and a branched lipid tail, positions it as a valuable tool for researchers in the field of nucleic acid therapeutics. The continued exploration of novel amino lipids with diverse structural motifs is essential for optimizing the safety and efficacy of the next generation of genetic medicines. The clear structure-activity relationships that are emerging will undoubtedly lead to the development of even more potent and well-tolerated delivery vehicles for a wide range of therapeutic applications.[1]
References
- Hassett, K. J., Benenato, K. E., Jacquinet, E., Lee, A., Woods, A., Levy, B., ... & Madden, T. D. (2018). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Molecular Therapy - Nucleic Acids, 12, 530–541.
- Sabnis, S., Kumarasinghe, E. S., Salerno, T., Mihai, C., Ketova, T., Cottle, A., ... & Cornebise, M. (2021). Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA.
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Flagship Pioneering. (2018, June 6). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Retrieved from [Link]
- Gerasimov, E. S., Smerdova, D. A., & Gaponova, A. V. (2023). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Pharmacology, 14, 1243534.
- Alameh, M. G., Tombácz, I., Bettini, E., Lederer, K., Weng, S. P., Hajj, C., ... & Weissman, D. (2021). Best practices for characterizing RNA lipid nanoparticles.
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Wikipedia. (n.d.). ALC-0315. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122666778, Alc-0315. Retrieved from [Link]
- Shchelkunov, S. N., Shchelkunova, G. A., & Maksyutov, R. A. (2022). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry, 48(3), 577–580.
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Amerigo Scientific. (n.d.). Lipids and PEG Derivatives for mRNA Delivery. Retrieved from [Link]
- Cantillo, D., Wolf, M., & Kappe, C. O. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering, 9(1), 10-15.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22386383, 2-Hexyldecanoate. Retrieved from [Link]
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